molecular formula C6H6BrNO2 B13920529 4-Bromo-3-methoxypyridine 1-oxide

4-Bromo-3-methoxypyridine 1-oxide

Cat. No.: B13920529
M. Wt: 204.02 g/mol
InChI Key: AIOZJRAMISIBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methoxypyridine 1-oxide is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. The methoxypyridine motif is recognized for its utility in drug discovery, particularly in the design of compounds with improved physicochemical properties, such as aqueous solubility, which is a critical parameter in developing drug-like molecules . For instance, methoxypyridine derivatives have been strategically incorporated into the scaffold of gamma-secretase modulators (GSMs), a class of investigated therapeutic agents for Alzheimer's disease, to enhance both biological activity and solubility profiles . The bromine substituent on the pyridine ring makes this compound an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for research purposes . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-methoxy-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-4-8(9)3-2-5(6)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZJRAMISIBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C[N+](=C1)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Oxidation of 4-Bromo-3-methoxypyridine

The most direct approach to obtaining 4-bromo-3-methoxypyridine 1-oxide involves the oxidation of the corresponding 4-bromo-3-methoxypyridine precursor using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane under controlled temperature conditions.

Typical procedure:

  • Dissolve 4-bromo-3-methoxypyridine in dichloromethane at 0–5 °C.
  • Add m-CPBA slowly while maintaining the temperature.
  • Stir the reaction mixture for 20–24 hours at room temperature (20–25 °C).
  • Monitor the reaction progress via thin-layer chromatography with a solvent system such as dichloromethane/methanol (10:1).
  • Upon completion, isolate the product by extraction, washing, and purification.

Example data from a related pyridine-N-oxide synthesis (Table 1):

Starting Material Molecular Formula Molecular Weight (g/mol) Feed Amount Equivalents
4-Methoxypyridine C6H7NO 109.13 100 g 1.0 eq
Meta-chloroperoxybenzoic acid C7H5ClO3 172.57 237 g 1.5 eq
Dichloromethane CH2Cl2 84.93 800 mL 2.37 mL/g

Note: Although this example uses 4-methoxypyridine, the method is analogous for 4-bromo-3-methoxypyridine substrates.

This method yields high purity pyridine N-oxides with yields around 90% and purity exceeding 98%, as confirmed by nuclear magnetic resonance and mass spectrometry analyses.

Bromination of 3-Methoxypyridine N-oxide

An alternative route involves first preparing 3-methoxypyridine N-oxide, followed by selective bromination at the 4-position. Bromination can be achieved using bromine or N-bromosuccinimide as bromine sources, often in the presence of acid-binding agents or Lewis acid catalysts such as iron powder to enhance reaction efficiency.

General steps:

  • React 3-methoxypyridine with an oxidant (e.g., m-CPBA) to generate 3-methoxypyridine N-oxide.
  • Subject the N-oxide to bromination using bromine or N-bromosuccinimide under heating.
  • Use a solvent such as dichloromethane or another suitable organic medium.
  • Control temperature to optimize selectivity and yield.

This approach avoids direct nitration steps, reducing the use of hazardous nitric-sulfuric acid mixtures and minimizing environmental impact.

Palladium-Catalyzed Cross-Coupling Synthesis

A more sophisticated synthetic strategy involves palladium-catalyzed cross-coupling reactions between 3-methoxy-4-boronate pyridine derivatives and 2-bromo-3-methoxypyridine to form bipyridyl compounds. Although this method is primarily applied to bipyridyl synthesis, it demonstrates the availability and reactivity of 4-bromo-3-methoxypyridine derivatives and can be adapted for targeted N-oxide preparation.

Key reaction parameters:

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%)
  • Base: Potassium acetate (3 equivalents)
  • Solvent: 1,4-dioxane/water mixture
  • Temperature: 100 °C
  • Reaction time: Overnight

Yield of the cross-coupled product is approximately 48% after chromatographic purification.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Purity (%) Notes
Direct oxidation with m-CPBA 4-Bromo-3-methoxypyridine m-CPBA, dichloromethane, 0–25 °C, 20–24 h ~90 >98 High purity, straightforward
Bromination of N-oxide 3-Methoxypyridine N-oxide Bromine or N-bromosuccinimide, Lewis acid Not specified Not specified Avoids nitration, environmentally friendly
Pd-catalyzed cross-coupling 3-Methoxy-4-boronate pyridine + 2-bromo-3-methoxypyridine Pd(PPh3)2Cl2, KOAc, 1,4-dioxane/H2O, 100 °C 48 Not specified For bipyridyl synthesis, adaptable

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic singlets for methoxy protons around δ 3.8–3.9 ppm and aromatic protons in the range δ 7.3–8.4 ppm, confirming substitution patterns and oxidation state.

  • Mass Spectrometry (MS): Liquid phase mass spectrometry confirms molecular weights consistent with the expected N-oxide structures.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically employing dichloromethane/methanol solvent systems.

  • Purity: Achieved purities exceed 98% after standard purification protocols such as recrystallization and column chromatography.

Research Findings and Practical Considerations

  • The oxidation of pyridine to pyridine N-oxide using m-CPBA is well-established, providing high yields and purity with mild reaction conditions.

  • Bromination of pyridine N-oxides is more reactive than chlorination, offering better selectivity and shorter reaction times.

  • The avoidance of nitration steps in bromination routes reduces hazardous waste and environmental impact, aligning with green chemistry principles.

  • Pd-catalyzed cross-coupling reactions demonstrate the synthetic versatility of 4-bromo-3-methoxypyridine derivatives, although yields may be moderate.

  • Reaction monitoring by TLC and characterization by NMR and MS are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation and Reduction: Produce corresponding pyridine derivatives, aldehydes, or carboxylic acids.

    Coupling Reactions: Form biaryl compounds.

Scientific Research Applications

4-Bromo-3-methoxypyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxypyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromine and methoxy substituents can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

4-Bromo-2-methoxy-3-methylpyridine (CAS: 112197-12-3)

  • Structural Differences : This compound substitutes the N-oxide group with a methyl group at the 3-position and shifts the methoxy group to the 2-position.
  • Properties: Molecular formula C₇H₈BrNO, similarity score 0.84 compared to the target compound .
  • Applications : Used in cross-coupling reactions for agrochemical intermediates.

4-Bromo-2-(2-methoxyethoxy)pyridine (CAS: 1289131-55-0)

  • Structural Differences : Features a 2-methoxyethoxy substituent instead of the N-oxide and 3-methoxy groups.
  • Properties : Similarity score 0.85 . The extended ethoxy chain increases solubility in polar solvents but reduces thermal stability.
  • Reactivity : The ether linkage facilitates Suzuki-Miyaura coupling reactions, unlike the N-oxide’s propensity for oxidation-driven pathways.

4-Bromo-2-methoxy-6-methylpyridine (CAS: 1083169-00-9)

  • Structural Differences : Methyl group at the 6-position and methoxy at the 2-position, lacking the N-oxide.
  • Properties : Similarity score 0.85 . The methyl group at the 6-position creates a steric environment that alters regioselectivity in electrophilic aromatic substitution.
  • Synthetic Utility : Preferred in palladium-catalyzed borylation reactions due to its steric profile.

4-Bromo-3-methoxypyridine Hydrochloride (CAS: 1209335-53-4)

  • Structural Differences : Hydrochloride salt form of the parent compound without the N-oxide.
  • Properties : Similarity score 0.82 . The hydrochloride form enhances water solubility but reduces stability under basic conditions.
  • Applications : Intermediate in antiviral drug synthesis, where solubility is critical for downstream reactions.

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Similarity Score Key Functional Groups Notable Reactivity/Applications
4-Bromo-3-methoxypyridine 1-oxide 109911-37-7 C₆H₆BrNO₂ Reference Bromine, Methoxy, N-oxide Oxidation reactions, ligand synthesis
4-Bromo-2-methoxy-3-methylpyridine 112197-12-3 C₇H₈BrNO 0.84 Bromine, Methoxy, Methyl Agrochemical intermediates
4-Bromo-2-(2-methoxyethoxy)pyridine 1289131-55-0 C₈H₁₀BrNO₂ 0.85 Bromine, Methoxyethoxy Suzuki-Miyaura coupling
4-Bromo-2-methoxy-6-methylpyridine 1083169-00-9 C₇H₈BrNO 0.85 Bromine, Methoxy, Methyl Borylation reactions
4-Bromo-3-methoxypyridine HCl 1209335-53-4 C₆H₇BrNO·HCl 0.82 Bromine, Methoxy, Hydrochloride Antiviral drug synthesis

Research Findings and Trends

  • Reactivity: N-oxide derivatives like 4-Bromo-3-methoxypyridine 1-oxide exhibit enhanced solubility in polar aprotic solvents compared to non-oxidized analogs, making them preferable in metal-catalyzed reactions .
  • Steric vs. Electronic Effects : Methyl-substituted analogs (e.g., 1083169-00-9) prioritize steric control, while methoxyethoxy derivatives (e.g., 1289131-55-0) emphasize electronic modulation .
  • Limitations : Data gaps in thermophysical properties (e.g., melting points) for the target compound highlight the need for further experimental characterization.

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